molecular formula C16H21N5O B6082501 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide

Numéro de catalogue B6082501
Poids moléculaire: 299.37 g/mol
Clé InChI: FABUJICTSTXQHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide, commonly known as NNC 55-0396, is a selective inhibitor of the phosphodiesterase 7 (PDE7) enzyme. PDE7 is an enzyme that plays a critical role in the regulation of intracellular levels of cyclic nucleotides, which are important second messengers in many cellular signaling pathways. Inhibition of PDE7 has been shown to have potential therapeutic applications in a variety of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.

Mécanisme D'action

NNC 55-0396 selectively inhibits N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide, which leads to an increase in intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers play important roles in many cellular signaling pathways, including those involved in inflammation, immune response, and cell proliferation. By inhibiting N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide and increasing cyclic nucleotide levels, NNC 55-0396 can modulate these signaling pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
In addition to its effects on cyclic nucleotide signaling pathways, NNC 55-0396 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the pathogenesis of many autoimmune disorders. It has also been shown to enhance the differentiation and function of regulatory T cells, which play a critical role in maintaining immune homeostasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of NNC 55-0396 is its selectivity for N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide, which reduces the likelihood of off-target effects and potential toxicity. However, this selectivity also limits its potential applications, as it may not be effective in diseases where other PDE isoforms play a more prominent role. Another limitation is the lack of clinical data on its safety and efficacy in humans, which hinders its translation to the clinic.

Orientations Futures

Despite these limitations, NNC 55-0396 remains an active area of research, with several potential future directions. One potential direction is the development of more potent and selective N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide inhibitors, which may have broader applications in a variety of diseases. Another direction is the investigation of the mechanisms underlying the effects of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide inhibition, which may provide insights into the pathogenesis of these diseases and potential therapeutic targets. Finally, the translation of preclinical findings to clinical trials will be an important step in determining the safety and efficacy of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide inhibitors in humans.

Méthodes De Synthèse

The synthesis of NNC 55-0396 involves several steps, starting with the reaction of 1-methyl-2-piperidinecarboxylic acid with 2-(1H-imidazol-1-yl)pyridine to form the corresponding amide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the imidazolium salt, which is subsequently treated with sodium hydride and methyl iodide to form the final product.

Applications De Recherche Scientifique

NNC 55-0396 has been extensively studied in preclinical models of various diseases. In autoimmune disorders such as multiple sclerosis and rheumatoid arthritis, inhibition of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide has been shown to reduce inflammation and improve disease outcomes. In neurodegenerative diseases such as Parkinson's and Alzheimer's, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide inhibition has been shown to have neuroprotective effects and improve cognitive function. In cancer, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide inhibition has been shown to reduce tumor growth and enhance the efficacy of chemotherapy.

Propriétés

IUPAC Name

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-20-9-3-2-6-14(20)16(22)19-11-13-5-4-7-18-15(13)21-10-8-17-12-21/h4-5,7-8,10,12,14H,2-3,6,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUJICTSTXQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)NCC2=C(N=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.